An In-depth Technical Guide to 3-(1H-Pyrazol-5-yl)pyridin-4-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(1H-Pyrazol-5-yl)pyridin-4-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential as a scaffold for drug discovery. By analyzing structurally related compounds, we explore its potential biological activities, particularly as a kinase inhibitor, and outline standard methodologies for its analytical characterization. This guide serves as a foundational resource for researchers investigating this and related pyrazolyl-pyridine scaffolds.
Introduction: The Pyrazolyl-Pyridine Scaffold in Drug Discovery
The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. These compounds are known to interact with a variety of biological targets, demonstrating potential as anti-inflammatory, anticancer, and antiviral agents. The structural motif of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, which combines a hydrogen-bond donating and accepting pyrazole ring with an aminopyridine moiety, suggests a high potential for specific interactions with protein active sites, particularly those of kinases. This guide aims to provide a detailed technical overview of this promising, yet under-documented, molecule.
Chemical Identity and Structure
The fundamental identity of 3-(1H-Pyrazol-5-yl)pyridin-4-amine is established through its unique chemical identifiers and molecular structure.
| Identifier | Value |
| Chemical Name | 3-(1H-Pyrazol-5-yl)pyridin-4-amine |
| CAS Number | 2138009-61-5[1] |
| Molecular Formula | C₈H₈N₄[2] |
| Molecular Weight | 160.18 g/mol [2] |
| Canonical SMILES | C1=CN=C(C=C1N)C2=CNN=C2 |
| InChI Key | InChI=1S/C8H8N4/c9-7-4-10-2-1-6(7)8-3-5-12-11-8/h1-5,11H,(H2,9,10) |
The structure, depicted below, features a pyrazole ring linked at its 5-position to the 3-position of a 4-aminopyridine ring. The presence of multiple nitrogen atoms provides sites for hydrogen bonding, which is crucial for molecular recognition in biological systems. Tautomerism is a key feature of the 1H-pyrazole ring, which can influence its interaction with biological targets.
Figure 2: Proposed retrosynthetic and forward synthesis workflow.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Bromo-4-aminopyridine
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To a solution of 4-chloro-3-nitropyridine in ethanol, add an excess of aqueous ammonia.
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Heat the reaction mixture in a sealed vessel to afford 4-amino-3-nitropyridine.
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Diazotize the resulting 4-amino-3-nitropyridine using sodium nitrite in the presence of hydrobromic acid.
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The diazonium salt is then treated with copper(I) bromide to yield 3-bromo-4-aminopyridine via a Sandmeyer reaction.
Step 2: Protection of the Amine
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Dissolve 3-bromo-4-aminopyridine in a suitable solvent such as dichloromethane.
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Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.
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Stir the reaction at room temperature to obtain the Boc-protected 3-bromo-4-aminopyridine.
Step 3: Synthesis of N-Protected Pyrazole-5-boronic acid pinacol ester
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Protect the NH of pyrazole using a suitable protecting group, for instance, (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl).
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The N-protected pyrazole is then selectively brominated at the 5-position using N-bromosuccinimide (NBS).
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The resulting 5-bromo-N-protected-pyrazole undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) to yield the desired boronic ester.
Step 4: Suzuki Coupling and Deprotection
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Combine the Boc-protected 3-bromo-4-aminopyridine and the N-protected pyrazole-5-boronic acid pinacol ester in a solvent system such as 1,4-dioxane and water.
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Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).
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Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).[3]
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The resulting coupled product is then subjected to deprotection conditions. The Boc group can be removed with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. The SEM group can be removed under acidic conditions or with fluoride ions.
-
Purify the final product, 3-(1H-Pyrazol-5-yl)pyridin-4-amine, by column chromatography.
Potential Biological Activity and Therapeutic Relevance
The pyrazolyl-pyridine scaffold is a well-established pharmacophore in kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, structurally similar to our target molecule, is found in inhibitors of cyclin-dependent kinases (CDKs) and aurora kinases.[2]
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. The structural motifs within 3-(1H-Pyrazol-5-yl)pyridin-4-amine are conducive to forming key hydrogen bond interactions within the ATP-binding pocket of CDKs.[2][4]
-
c-Jun N-terminal Kinases (JNKs): The 4-(pyrazol-3-yl)-pyridine scaffold has been identified in potent JNK inhibitors, which are being investigated for neurodegenerative diseases and inflammatory conditions.[1]
-
Receptor Tyrosine Kinases (RTKs): Various pyrazole derivatives have shown inhibitory activity against RTKs involved in angiogenesis and tumor progression.
-
Interleukin-1 receptor-associated kinase 4 (IRAK4): 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as IRAK4 inhibitors for inflammatory diseases.[5]
The amino group on the pyridine ring and the NH of the pyrazole can act as crucial hydrogen bond donors, mimicking the hinge-binding motifs of many known kinase inhibitors. The overall geometry of the molecule allows it to fit into the typically planar ATP-binding cleft of kinases.
Analytical Characterization
A full analytical characterization would be essential to confirm the identity and purity of synthesized 3-(1H-Pyrazol-5-yl)pyridin-4-amine.
Standard Analytical Workflow:
Figure 3: Standard analytical workflow for characterization.
Expected Spectral Data:
-
¹H NMR: Distinct aromatic signals for the pyridine and pyrazole protons are expected. The chemical shifts of the amine protons and the pyrazole NH proton would be concentration and solvent-dependent.
-
¹³C NMR: Resonances corresponding to the eight carbon atoms of the molecule would be observed in the aromatic region.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 161.08.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and pyrazole), C=N, and C=C stretching of the aromatic rings would be present.
Safety and Handling
Based on GHS classifications for this compound, appropriate safety precautions should be taken.[1]
-
Hazard Classifications: Acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[1]
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Conclusion and Future Directions
3-(1H-Pyrazol-5-yl)pyridin-4-amine represents a molecule of high interest for the development of novel therapeutics, particularly in the area of kinase inhibition. While experimental data remains scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. Future research should focus on the successful synthesis and full analytical characterization of this compound, followed by screening against a panel of kinases to elucidate its biological activity and therapeutic potential. The insights provided herein are intended to facilitate and accelerate such research endeavors.
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